molecular formula C18H16N2O5 B10873833 3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole

Cat. No.: B10873833
M. Wt: 340.3 g/mol
InChI Key: WPKBJDPASVKFAR-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole typically involves the reaction of appropriate benzodioxole and dimethoxybenzyl precursors with reagents that facilitate the formation of the oxadiazole ring. Common synthetic routes may include cyclization reactions under acidic or basic conditions, often using catalysts or specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and high yield. The use of continuous flow reactors and other advanced technologies can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the dimethoxybenzyl group, which may affect its biological activity and chemical properties.

    5-(3,4-Dimethoxybenzyl)-1,2,4-oxadiazole:

Uniqueness

3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole is unique due to the presence of both the benzodioxole and dimethoxybenzyl groups, which may confer specific biological activities and chemical reactivity. This combination of functional groups can make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H16N2O5/c1-21-13-5-3-11(7-15(13)22-2)8-17-19-18(20-25-17)12-4-6-14-16(9-12)24-10-23-14/h3-7,9H,8,10H2,1-2H3

InChI Key

WPKBJDPASVKFAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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